molecular formula C9H4ClN3O4 B1364008 8-Chloro-5,7-dinitroquinoline CAS No. 33497-91-5

8-Chloro-5,7-dinitroquinoline

Cat. No. B1364008
CAS RN: 33497-91-5
M. Wt: 253.6 g/mol
InChI Key: HDKHHBYBTWVTSI-UHFFFAOYSA-N
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Description

8-Chloro-5,7-dinitroquinoline is a chemical compound that is extensively used in various fields of research and industry. It is a nitroquinoline, a class of compounds that are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes .


Synthesis Analysis

The synthesis of polynuclear heterocyclic compounds based on quinoline nitro derivatives has been studied over the past 10 years . The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .


Molecular Structure Analysis

8-Chloro-5,7-dinitroquinoline is a part of the quinoline framework, which stands out among nitro(hetero)arenes . The structures based on the quinoline framework have relatively been little studied, and they are also used as medicines .


Chemical Reactions Analysis

8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo[3,4-f]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively .

Mechanism of Action

Target of Action

8-Chloro-5,7-dinitroquinoline is a nitroquinoline derivative, which are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The structures based on the quinoline framework stand out . They have relatively been little studied, and they are also used as medicines .

Mode of Action

The mode of action of 8-Chloro-5,7-dinitroquinoline involves several reactions. For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction . The reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . 8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo [3,4- f ]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively . In contrast to the addition of the iminium cation in the Mannich condensation, the addition reactions of azomethine ylides proceed with elimination of the nitro group in the intermediate .

Biochemical Pathways

The biochemical pathways affected by 8-Chloro-5,7-dinitroquinoline involve the synthesis of polynuclear heterocyclic compounds . The target structures are formed by addition, substitution, as well as rearrangement reactions .

Pharmacokinetics

It’s known that 3-(5,7-dinitroquinolin-8-yl)pentane-2,4-dione, 5-(5,7-dinitroquinolin-8-yl)pyrimidine-2,4,6-trione, and 5-(5,7-dinitroquinolin-8-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione cesium salts have been synthesized by a simple and efficient procedure via c-arylation of the corresponding β-dicarbonyl compounds with 8-chloro-5,7-dinitroquinoline .

Result of Action

The result of the action of 8-Chloro-5,7-dinitroquinoline is the formation of various compounds. For example, as a result of the substitution of chlorine in 8-chloro-5,7-dinitroquinoline by the action of sodium azide, the resulting 8-azido-5,7-dinitroquinoline was converted into regioisomeric 5-nitro-7,8-furoxanoquinolines upon heating under reflux in AcOH .

Action Environment

The action environment can influence the efficacy and stability of 8-Chloro-5,7-dinitroquinoline. For instance, the reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . This suggests that the pH of the environment can influence the reaction.

Safety and Hazards

The safety data sheet for 8-Chloro-5,7-dinitroquinoline indicates that it should be disposed of to hazardous waste disposal . It also mentions that it can cause skin irritation, eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

8-chloro-5,7-dinitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKHHBYBTWVTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385157
Record name 8-chloro-5,7-dinitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5,7-dinitroquinoline

CAS RN

33497-91-5
Record name 8-chloro-5,7-dinitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 8-Chloro-5,7-dinitroquinoline interesting for chemical synthesis?

A1: 8-Chloro-5,7-dinitroquinoline is a valuable building block in organic synthesis. It readily reacts with β-dicarbonyl compounds []. This reactivity makes it a useful precursor for synthesizing more complex molecules, particularly those containing the quinoline structure.

Q2: What is known about the structures of compounds derived from 8-Chloro-5,7-dinitroquinoline?

A2: While the provided abstracts lack specific structural data for 8-Chloro-5,7-dinitroquinoline derivatives, research indicates the formation of "autocomplexes" with interesting spectral properties when reacting with certain compounds []. Additionally, studies demonstrate the ability of structurally similar compounds to form spiro-σ-complexes [], suggesting that 8-Chloro-5,7-dinitroquinoline derivatives could exhibit similar complexation behavior.

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